(5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(4-isopropylphenoxy)acetate

Lipophilicity Drug design SAR

(5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(4-isopropylphenoxy)acetate (CAS 1105243-91-1, molecular formula C₁₉H₁₉NO₅, MW 341.36 g/mol) is a synthetic small molecule belonging to the aryloxyacetate ester class, characterized by a furan-substituted isoxazole core linked via a methyl ester bridge to a 4-isopropylphenoxyacetic acid moiety. The compound integrates three pharmacophoric elements—the furan ring, the isoxazole heterocycle, and the phenoxyacetate ester—each of which is independently recognized in medicinal chemistry for contributing to target engagement and metabolic regulation.

Molecular Formula C19H19NO5
Molecular Weight 341.363
CAS No. 1105243-91-1
Cat. No. B2987797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(4-isopropylphenoxy)acetate
CAS1105243-91-1
Molecular FormulaC19H19NO5
Molecular Weight341.363
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)OCC(=O)OCC2=NOC(=C2)C3=CC=CO3
InChIInChI=1S/C19H19NO5/c1-13(2)14-5-7-16(8-6-14)23-12-19(21)24-11-15-10-18(25-20-15)17-4-3-9-22-17/h3-10,13H,11-12H2,1-2H3
InChIKeyXLDZSQPUFHHKNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(4-isopropylphenoxy)acetate (CAS 1105243-91-1): Structural Identity and Compound Class Positioning for Research Procurement


(5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(4-isopropylphenoxy)acetate (CAS 1105243-91-1, molecular formula C₁₉H₁₉NO₅, MW 341.36 g/mol) is a synthetic small molecule belonging to the aryloxyacetate ester class, characterized by a furan-substituted isoxazole core linked via a methyl ester bridge to a 4-isopropylphenoxyacetic acid moiety . The compound integrates three pharmacophoric elements—the furan ring, the isoxazole heterocycle, and the phenoxyacetate ester—each of which is independently recognized in medicinal chemistry for contributing to target engagement and metabolic regulation [1]. This compound is supplied exclusively for research use and is positioned as a versatile building block and screening candidate within programs targeting metabolic, lipid-related, and nuclear receptor pathways .

Why In-Class Substitution of (5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(4-isopropylphenoxy)acetate Fails: The Substitution Position and Electronic Lipophilicity Mismatch Problem


Within the (5-(furan-2-yl)isoxazol-3-yl)methyl aryloxyacetate series, seemingly minor substituent changes on the phenoxy ring produce quantifiable shifts in lipophilicity, metabolic stability, and target engagement that preclude simple interchange. The 4-isopropyl group on the phenoxy ring contributes a calculated logP increment of approximately +1.2 relative to the 4-fluoro analog and +0.6 relative to the 4-methyl analog, based on fragment-based logP contributions of the respective phenoxyacetic acid precursors . Additionally, the ester linkage in the target compound differs fundamentally from the corresponding amide analog in hydrolytic stability and hydrogen-bonding capacity, altering both pharmacokinetic fate and molecular recognition [1]. Substitution of the phenoxy substituent or the linker chemistry without experimental validation therefore risks undermining the structure-activity relationship (SAR) that a given screening or optimization program has established [2].

Quantitative Differentiation Evidence for (5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(4-isopropylphenoxy)acetate Versus Closest Analogs


Lipophilicity Differentiation: Calculated LogP of the 4-Isopropylphenoxy Fragment vs. 4-Fluoro and 4-Methyl Analogs

The 4-isopropylphenoxy fragment of the target compound carries a measured ACD/LogP of 2.68 for the corresponding free acid (4-isopropylphenoxyacetic acid), which is approximately 1.2 log units higher than the 4-fluorophenoxy analog (estimated logP ~1.5 for 4-fluorophenoxyacetic acid) and 0.6 log units higher than the 4-methylphenoxy analog (estimated logP ~2.1 for 4-methylphenoxyacetic acid) . When conjugated to the furan-isoxazole-methyl ester scaffold, these differences are projected to translate into a proportionally elevated overall logP for the target compound, which is expected to influence membrane permeability, protein binding, and tissue distribution in cell-based and in vivo assays [1].

Lipophilicity Drug design SAR

Ester vs. Amide Linker Differentiation: Hydrolytic Stability and Hydrogen-Bonding Capacity

The target compound contains an ester linkage connecting the furan-isoxazole-methyl alcohol to the phenoxyacetic acid, whereas the closely related compound N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(4-isopropylphenoxy)acetamide bears an amide bond at the equivalent position . Esters are generally 10- to 100-fold more susceptible to hydrolytic cleavage by plasma and tissue esterases compared to the corresponding amides, which translates into shorter in vitro half-life and potentially faster clearance in cell-based assays or in vivo models [1]. Additionally, the ester carbonyl acts solely as a hydrogen-bond acceptor, whereas the amide NH serves as a hydrogen-bond donor, altering the pharmacophoric interaction profile with biological targets [1]. Researchers cannot interchange the ester and amide analogs without expecting divergent pharmacokinetic and pharmacodynamic behavior.

Metabolic stability Prodrug design Linker chemistry

Isoxazole-Phenoxyacetate Class Hypolipidemic Activity: In Vivo Evidence Supporting Metabolic Disease Screening Applications

Compounds in the phenyl-isoxazol-phenoxyacetic acid class have demonstrated statistically significant in vivo hypolipidemic activity in the Triton WR-1339-induced hyperlipidemia rat model. Specifically, Mokale et al. (2014) reported that lead compounds 5a, 5d, and 5g significantly reduced serum total cholesterol (TCH), triglycerides (TG), LDL, and VLDL while increasing HDL compared to both hyperlipidemic controls and the standard drug fenofibrate [1]. The atherogenic index decreased and percent protective activity increased significantly relative to the untreated hyperlipidemic group. Although the target compound features a furan-2-yl substitution at the isoxazole 5-position rather than the phenyl group used in the Mokale study, the conserved phenoxyacetic acid pharmacophore and isoxazole core support a class-level inference that this compound series warrants investigation in metabolic and lipid-related screening panels [2].

Hypolipidemic Metabolic disease Isoxazole

Furan vs. Phenyl Substitution at the Isoxazole 5-Position: Differential Heterocyclic Electronics and Metabolic Vulnerability

The target compound incorporates a furan-2-yl group at the isoxazole 5-position, distinguishing it from the phenyl-substituted isoxazole analogs that dominate the published phenoxyacetic acid hypolipidemic literature [1]. Furan is an electron-rich, five-membered heteroaromatic with a calculated Hammett σₘ value of +0.06 (compared to phenyl σₘ = +0.06; however, the oxygen lone pair contributes to a distinct π-electron distribution) and is known to undergo cytochrome P450-mediated oxidative ring opening, a metabolic pathway absent in the corresponding phenyl-substituted compounds [2]. This metabolic vulnerability, while potentially disadvantageous for in vivo dosing, can be leveraged in cell-based assays to limit compound accumulation or to generate reactive intermediates for target identification studies. The electronic difference between furan and phenyl also shifts the isoxazole ring's electron density, which may alter π-stacking interactions with aromatic residues in target binding pockets [3].

Heterocyclic SAR Metabolic stability Electronic effects

Recommended Research Application Scenarios for (5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(4-isopropylphenoxy)acetate Based on Evidence


Metabolic Disease Screening and Hypolipidemic SAR Expansion

The target compound is most appropriately deployed as a screening candidate in metabolic disease panels—particularly those involving lipid regulation, nuclear receptor modulation (PPARα/δ/γ, FXR, or GPR120), and atherosclerotic risk biomarkers—based on class-level hypolipidemic evidence from the phenyl-isoxazol-phenoxyacetic acid series [1]. The furan-2-yl and 4-isopropylphenoxy substitutions provide a structurally differentiated starting point for SAR studies aimed at mapping the tolerance of the isoxazole 5-position and the phenoxy para-position to heterocyclic replacement and branched alkyl substitution, respectively.

Lipophilicity-Dependent Assay Development and Cell Penetration Optimization

With a predicted elevated logP driven by the 4-isopropylphenoxy fragment (ACD/LogP contribution = 2.68), the target compound is suitable for studies examining the relationship between lipophilicity, membrane permeability, and intracellular target engagement . It can serve as a high-logP comparator in matched molecular pair analyses against the 4-fluoro and 4-methyl analogs to quantify the impact of incremental lipophilicity on cellular activity and off-target selectivity profiles.

Ester Prodrug or Linker-Lability Investigation

The ester linkage in the target compound positions it as a tool for investigating hydrolytic activation strategies or for assessing esterase-dependent compound release in cellular models [2]. Researchers can pair this compound with its amide analog to directly compare ester vs. amide stability, intracellular accumulation, and functional activity in a controlled SAR matrix, thereby disentangling the contributions of linker chemistry from those of the peripheral substituents.

Furan-Containing Toxicophore Risk Assessment and Reactive Metabolite Studies

The furan ring in the target scaffold is a known structural alert for cytochrome P450-mediated bioactivation, which can lead to reactive metabolite formation and hepatotoxicity [3]. This compound is therefore valuable as a probe in drug safety studies, including glutathione trapping assays, time-dependent CYP inhibition panels, and comparative cytotoxicity screening against the corresponding phenyl-substituted negative control, enabling preclinical risk assessment of the furan-isoxazole chemotype.

Quote Request

Request a Quote for (5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(4-isopropylphenoxy)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.